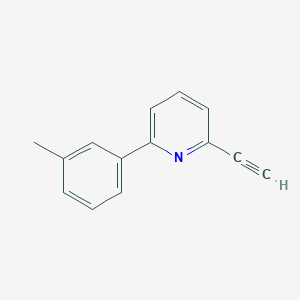

2-Ethynyl-6-(m-tolyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11N |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-ethynyl-6-(3-methylphenyl)pyridine |

InChI |

InChI=1S/C14H11N/c1-3-13-8-5-9-14(15-13)12-7-4-6-11(2)10-12/h1,4-10H,2H3 |

InChI Key |

GXSTYLXUNKIIOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC(=N2)C#C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Ethynyl 6 M Tolyl Pyridine

Transformations Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a versatile functional handle for a variety of addition and cyclization reactions.

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that involves the reaction of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to construct an α,β-cyclopentenone ring system. wikipedia.orgnih.gov While specific examples employing 2-Ethynyl-6-(m-tolyl)pyridine as the substrate are not extensively documented in dedicated studies, the general mechanism is highly applicable to the terminal ethynyl group present in the molecule.

The reaction typically begins with the formation of a stable hexacarbonyl dicobalt complex with the alkyne. wikipedia.org Subsequent coordination of an alkene and migratory insertion of carbon monoxide lead to the formation of the cyclopentenone product. wikipedia.org This reaction is particularly effective in intramolecular variants, where the alkene and alkyne are tethered within the same molecule, enabling the efficient construction of fused bicyclic systems. wikipedia.orgclockss.org Given the reactivity of its terminal alkyne, this compound represents a viable substrate for this transformation, offering a pathway to novel pyridyl-fused cyclopentenones.

Table 1: General Parameters of the Pauson-Khand Reaction

| Component | Role | Common Reagents/Conditions |

|---|---|---|

| Alkyne | The "2π" component | Terminal or internal alkynes |

| Alkene | The "2π" component | Strained or unstrained alkenes |

| Carbon Monoxide | The "1" component | CO gas or a CO-releasing molecule |

| Catalyst/Mediator | Facilitates cycloaddition | Dicobalt octacarbonyl [Co₂(CO)₈] (stoichiometric); Rh, Ir, Ti catalysts (catalytic) |

A significant transformation of the ethynyl group involves intramolecular bis-silylation to form silicon-bridged polycyclic aromatic compounds, known as siloles. These pyridine-fused siloles are of interest for their potential applications as functional materials due to their unique electronic and photophysical properties. nih.govresearchgate.net

This reaction has been demonstrated on pyridine (B92270) scaffolds closely related to this compound. The process typically begins with the Sonogashira coupling of a pyridine derivative bearing a pentamethyldisilanyl group (e.g., 2-bromo-3-(pentamethyldisilanyl)pyridine) with a terminal alkyne. nih.govresearchgate.net In the presence of a palladium catalyst, this is followed by an unexpected intramolecular trans-bis-silylation, where the Si-Si bond adds across the alkyne to form the fused silole ring system. nih.govresearchgate.net A reaction using 3-ethynyltoluene as the coupling partner yielded a 2-(m-tolyl)-substituted pyridine-fused silole, a close structural analog to a derivative of the title compound. researchgate.net More recently, rhodium complexes have also been shown to catalyze this intramolecular cyclization. nih.gov

Table 2: Selected Examples of Palladium-Catalyzed Synthesis of Pyridine-Fused Siloles

| Alkyne Reactant | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Ethynylbenzene | PdCl₂(PPh₃)₂-CuI | 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 15% | nih.govresearchgate.net |

| 4-Ethynyltoluene | PdCl₂(PPh₃)₂-CuI | 1,1-dimethyl-2-(p-tolyl)-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 21% | researchgate.net |

Functionalization of the Pyridine Core

The pyridine ring is generally electron-deficient, which influences its reactivity. While functionalization at the C2 and C4 positions is common, derivatization at the distal C3 and C5 positions presents a greater synthetic challenge. researchgate.netresearchgate.net

Direct C-H functionalization offers an atom-economical approach to modify the pyridine core without the need for pre-functionalized substrates. Among the most effective methods for achieving distal functionalization is iridium-catalyzed C-H borylation. umich.edunih.gov This reaction typically uses bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) as the boron source. umich.edunih.gov

The regioselectivity of this transformation is largely governed by steric factors. umich.eduresearchgate.net In 2,6-disubstituted pyridines, such as this compound, the bulky substituents at the C2 and C6 positions sterically hinder the reaction at the adjacent C3 and C5 positions to some extent, and direct functionalization towards the C4 position. For example, the iridium-catalyzed borylation of 2,6-lutidine occurs selectively at the C4 position. umich.edu This precedent suggests that this compound would likely undergo preferential C-H borylation at the C4 position, and possibly at the C3/C5 positions, providing a valuable intermediate for further derivatization.

Table 3: Typical Conditions for Iridium-Catalyzed C-H Borylation of Heteroarenes

| Parameter | Description |

|---|---|

| Catalyst | [Ir(COD)OMe]₂ (or similar Ir precursors) |

| Ligand | 3,4,7,8-Tetramethyl-1,10-phenanthroline (or other bipyridines) |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin) |

| Solvent | Often run neat or in solvents like cyclohexane or THF |

| Temperature | Room temperature to moderate heating (e.g., 80 °C) |

The products obtained from direct C-H functionalization are versatile synthetic intermediates for subsequent selective substitution reactions. The boronic ester group installed at the C3, C4, or C5 positions via iridium-catalyzed borylation is particularly useful for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov

This two-step sequence—C-H borylation followed by Suzuki coupling—provides a powerful strategy for the selective introduction of a wide array of substituents onto the pyridine core at positions that are otherwise difficult to access. nih.gov Aryl, heteroaryl, vinyl, and alkyl groups can be readily installed by choosing the appropriate organohalide or organotriflate coupling partner. This methodology allows for the late-stage modification of the this compound scaffold, enabling the synthesis of diverse derivatives for various applications.

Coordination Chemistry of 2 Ethynyl 6 M Tolyl Pyridine As a Ligand

Ligand Design Principles for Pyridine-Based Systems

The design of pyridine-based ligands is a cornerstone of modern coordination and materials chemistry, enabling the synthesis of metal complexes with tailored properties. The versatility of the pyridine (B92270) scaffold allows for systematic modifications to influence the resulting complex's geometry, electronics, and reactivity. Key principles in the design of these ligands include the strategic placement of substituents to control steric hindrance and electronic effects. wikipedia.orgresearchgate.net

The basicity of the pyridine nitrogen, and thus its donor strength, can be modulated by introducing electron-donating or electron-withdrawing groups onto the pyridine ring. acs.org For instance, electron-donating groups enhance the Lewis basicity of the nitrogen atom, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease basicity but may introduce other functionalities or enhance the π-acceptor character of the ligand. wikipedia.org

Steric hindrance is another critical design element. Substituents at the 2- and 6-positions of the pyridine ring can significantly influence the coordination environment around the metal center. wikipedia.org This steric crowding can dictate the number of ligands that can coordinate, the geometry of the resulting complex, and the lability of the ligands. wikipedia.org For example, bulky groups can favor the formation of complexes with lower coordination numbers.

Furthermore, the incorporation of additional coordinating moieties into the pyridine ligand can change its denticity, transforming it from a simple monodentate ligand into a bidentate or polydentate chelating agent. purechemistry.org This is often achieved by linking two or more pyridine rings together, as seen in 2,2'-bipyridine, or by attaching other donor groups to the pyridine backbone. wikipedia.org Chelating ligands generally form more stable complexes compared to their monodentate counterparts, a phenomenon known as the chelate effect.

The design principles also extend to the construction of extended structures like coordination polymers and metal-organic frameworks (MOFs). In this context, pyridine-based ligands are often designed with specific lengths, geometries, and functionalities to act as linkers between metal centers, thereby directing the assembly of porous, crystalline materials. rsc.orgustc.edu.cn

Metal Complexation Behavior with Transition Metal Ions

The interaction of 2-ethynyl-6-(m-tolyl)pyridine with transition metal ions is governed by the interplay of its constituent parts: the pyridine nitrogen, the ethynyl (B1212043) group, and the tolyl substituent. These features dictate its coordination modes and the properties of the resulting metal complexes. researchgate.netnih.gov

Monodentate vs. Multidentate Coordination Modes

A ligand's denticity refers to the number of donor atoms it uses to bind to a central metal ion. purechemistry.org

Monodentate Coordination: In its most straightforward role, this compound acts as a monodentate ligand. The primary coordination site is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons available for donation to a metal center. vaia.comstackexchange.com This is the most common coordination mode for simple pyridine derivatives. jscimedcentral.com

Potential for Multidentate Coordination: While the primary binding site is the pyridine nitrogen, the ethynyl group introduces the possibility of more complex coordination behavior. The π-system of the carbon-carbon triple bond can potentially interact with a metal center, leading to a bidentate coordination mode. This type of interaction is well-documented for other alkynyl-containing ligands. However, the specific conditions and metal ions that would favor such η²-alkyne coordination with this compound would require further investigation. The formation of a chelate ring involving the pyridine nitrogen and the ethynyl group would depend on the geometric feasibility and the electronic preferences of the metal ion.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Description |

|---|---|---|

| Monodentate | Pyridine Nitrogen | The ligand binds to the metal center solely through the nitrogen atom of the pyridine ring. |

| Bidentate (potential) | Pyridine Nitrogen and Ethynyl π-system | The ligand could potentially chelate to a metal center using both the pyridine nitrogen and the π-electrons of the ethynyl group. |

Influence of Ethynyl and Tolyl Substituents on Coordination Properties

The substituents at the 2- and 6-positions of the pyridine ring play a crucial role in modifying the coordination properties of the ligand. researchgate.netnih.gov

Ethynyl Group: The electron-withdrawing nature of the ethynyl group can decrease the basicity of the pyridine nitrogen, potentially weakening the metal-nitrogen bond compared to an unsubstituted pyridine. However, the ethynyl group also introduces rigidity and linearity to the ligand structure. Its π-system can participate in electronic interactions within the complex, such as metal-to-ligand charge transfer (MLCT), which can give rise to interesting photophysical properties. researchgate.net Furthermore, the terminal alkyne can be deprotonated to form an acetylide, which can then bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

m-Tolyl Group: The m-tolyl group primarily introduces steric bulk around the coordination site. This steric hindrance can influence the geometry of the resulting metal complex, potentially favoring specific isomers or limiting the number of ligands that can coordinate to a single metal ion. wikipedia.org The tolyl group is generally considered to be weakly electron-donating, which might slightly counteract the electron-withdrawing effect of the ethynyl group on the pyridine nitrogen's basicity. The presence of the aromatic tolyl ring can also lead to π-stacking interactions in the solid state, influencing the crystal packing of the metal complexes.

Table 2: Research Findings on Substituted Pyridine Complexes

| Substituent Type | Influence on Coordination | Observed Properties in Complexes |

|---|---|---|

| Electron-withdrawing (e.g., ethynyl, chloro) | Decreases pyridine basicity. Can introduce new coordination sites (π-system, acetylide formation). | Can lead to changes in MLCT bands and affect redox potentials. May facilitate formation of bridged polynuclear structures. researchgate.netnih.gov |

| Steric bulk (e.g., tolyl) | Influences complex geometry and coordination number. Can lead to specific isomeric forms. | Can affect the crystal packing and solubility of the complex. wikipedia.org |

| Electron-donating (e.g., methyl) | Increases pyridine basicity, strengthening the M-N bond. | Generally leads to more stable complexes. nih.gov |

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

Supramolecular chemistry focuses on the formation of complex, ordered structures through non-covalent interactions. preprints.org Ligands like this compound are valuable building blocks in this field, particularly for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. ustc.edu.cnnih.gov

The design of this compound makes it a candidate for a "linker" or "strut" in MOF construction. The pyridine nitrogen provides a well-defined coordination site for binding to a metal node. The linear and rigid nature imparted by the ethynyl group can help in creating predictable and extended network structures. The terminal alkyne functionality is particularly useful as it can be involved in post-synthetic modification reactions, allowing for the introduction of other functional groups within the MOF pores after its initial synthesis. rsc.org

The combination of a directional coordination site (the pyridine nitrogen), a rigid spacer (the ethynyl group), and a sterically influential group (the tolyl substituent) allows for a degree of control over the resulting supramolecular architecture. By carefully selecting the metal node, which has its own preferred coordination geometry, it is possible to target specific network topologies and create MOFs with desired pore sizes and functionalities. nih.govnih.gov

Catalytic Applications Involving 2 Ethynyl 6 M Tolyl Pyridine

Role as a Ligand in Homogeneous Catalysis

Pyridine (B92270) derivatives are a cornerstone of ligand design in homogeneous catalysis, valued for their electronic and steric tunability and their ability to coordinate with a wide range of transition metals. They can function as simple sigma-donating ligands, as part of a chelate, or as directing groups to guide a catalyst to a specific C-H bond. However, based on available scientific literature, the compound 2-Ethynyl-6-(m-tolyl)pyridine has not been specifically reported or studied as a ligand in major catalytic applications.

There are no specific documented instances of this compound being employed as a ligand in palladium-catalyzed C-H functionalization.

In a broader context, 2,6-disubstituted pyridine scaffolds are recognized as a significant class of ancillary ligands in this field. These ligands are crucial for overcoming challenges in Pd(II)-catalyzed C-H functionalization. The design of such ligands is a process of matching the ligand's properties to a specific substrate class to improve reaction outcomes. For instance, in pyridine-directed C-H chlorination and acetoxylation of substrates like 2-ortho-tolylpyridine, the pyridine moiety itself acts as the directing group, coordinating to the palladium center and positioning it for the C-H activation step. The catalytic cycle generally involves ligand-directed C-H activation to form a palladacycle, followed by oxidation and reductive elimination to yield the functionalized product. The electronic and steric nature of substituents on the pyridine ring can significantly influence catalytic activity and selectivity.

A review of the literature does not show specific studies using this compound as a ligand in ruthenium-catalyzed reactions, including ketone-directed ortho-arylation.

Generally, ruthenium catalysis is a powerful tool for C-H functionalization, where a directing group on the substrate is often essential for reactivity and selectivity. Pyridine and other nitrogen-containing heterocycles are commonly used as directing groups. For example, in the ortho-C-H arylation of 2-arylpyridines, the pyridine nitrogen atom directs the ruthenium catalyst to the ortho-C-H bond of the aryl substituent. Similarly, in reactions involving aromatic nitriles, the nitrile group can direct ortho-arylation, although para-arylation has also been observed. The carboxylate group has also been shown to be a highly effective directing group in ruthenium-catalyzed ortho-arylations, sometimes outcompeting pyridine groups present in the same molecule. Mechanistic studies on related systems suggest that the catalytic cycle often proceeds through a reversible C-H bond activation, followed by a rate-limiting oxidative addition step with the coupling partner.

There are no specific reports of this compound serving as a ligand in rhodium-catalyzed annulations.

However, related structures have appeared as reactants in such processes. In one study, m-tolyl-acetylene chloride, a compound related to the ethynyl-m-tolyl portion of the target molecule, was used as a reactant in a rhodium-catalyzed [3+2] annulation with cyclic ketimines to produce highly functionalized indenes. In this case, the rhodium catalyst activates the ketimine substrate, which then reacts with the alkynyl chloride.

In other contexts, pyridine-containing molecules can be substrates for rhodium-catalyzed reactions. For instance, rhodium complexes have been used for the C2-selective silylation of pyridines, where the pyridine coordinates to a Lewis-acidic center, facilitating the C-H activation at the rhodium center. Research on rhodium-catalyzed reactions of 2-ethynyl-3-pentamethyldisilanylpyridines shows intramolecular cyclization to form pyridine-fused siloles, highlighting the reactivity of the ethynyl-pyridine moiety itself rather than its role as an ancillary ligand.

Mechanistic Aspects of Ligand-Metal Interactions in Catalytic Cycles

Given the absence of published research employing this compound as a ligand in the aforementioned catalytic reactions, there are no specific mechanistic studies detailing its interaction with palladium, ruthenium, or rhodium in a catalytic cycle.

Mechanistic understanding is derived from detailed experimental and computational studies of a specific catalytic system. In general, for a pyridine-based ligand, the interaction with a metal center begins with the coordination of the nitrogen lone pair to the metal (a sigma-donation). In the context of C-H functionalization, this initial coordination can position the metal catalyst in proximity to a target C-H bond, either on the ligand itself or on a substrate that also coordinates to the metal. This is the principle behind directing groups.

For a hypothetical catalytic cycle involving this compound as a ligand, several interactions could be envisioned:

Sigma Donation: The pyridine nitrogen could act as a simple sigma-donor ligand to stabilize the metal center.

Directing Group: The pyridine nitrogen could act as a directing group for a C-H bond on the tolyl substituent.

Pi-Coordination: The ethynyl (B1212043) group offers a site for π-coordination, which could lead to its own set of reactions or influence the stability and reactivity of the metal complex. This dual potential for N-coordination and alkyne-coordination could make it a hemilabile ligand, though this has not been studied.

Without specific research, any discussion of the mechanistic aspects of its ligand-metal interactions remains purely speculative.

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS, HRMS, ESI-TOF)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

MS and HRMS: For 2-Ethynyl-6-(m-tolyl)pyridine (C14H11N), the expected exact mass is approximately 193.0891 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) would be able to confirm this with high accuracy. In a typical electron ionization (EI) mass spectrum of a related compound, 2-((3-methoxyphenyl)ethynyl)pyridine, the molecular ion peak [M]⁺ is observed as the base peak. rsc.org Fragmentation patterns would likely involve the loss of small molecules or radicals, providing structural information.

ESI-TOF: Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for confirming the molecular weight of polar compounds. For this compound, a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 194.0964 would be expected. rsc.org This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures and to confirm the purity of the synthesized compound. bldpharm.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z |

|---|---|---|

| HRMS | [M]⁺ | 193.0891 |

| ESI-TOF | [M+H]⁺ | 194.0964 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would correspond to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretching vibration should appear as a weak to medium intensity band in the range of 2100-2260 cm⁻¹. rsc.orgchemicalbook.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine (B92270) and tolyl rings would be observed in the 1400-1600 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. For pyridine and its derivatives, the ring breathing modes are often strong in the Raman spectrum, appearing around 1000 cm⁻¹. ethz.chresearchgate.net The symmetric stretching of the C≡C bond, which is often weak in the IR spectrum, may show a stronger signal in the Raman spectrum. The study of pyridine adsorbed on silver electrodes has demonstrated that Raman spectroscopy can be a sensitive probe of the molecular environment. ethz.ch

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| ≡C-H Stretch | ~3300 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| C≡C Stretch | 2100 - 2260 | IR, Raman |

| C=C and C=N Stretch | 1400 - 1600 | IR, Raman |

| Pyridine Ring Breathing | ~1000 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended π-system of this compound, encompassing the pyridine ring, the ethynyl (B1212043) linker, and the tolyl group, is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

For similar 2,6-bis(arylethynyl)pyridine scaffolds, the absorption spectra show maxima that are dependent on the electronic nature of the substituents on the aryl rings. nih.gov Generally, pyridine itself exhibits absorption bands around 250-270 nm. nist.gov The extended conjugation in this compound is expected to cause a red shift (bathochromic shift) of these absorptions to longer wavelengths, likely in the 280-350 nm range. The electronic properties can be further tuned by the nature and position of substituents on the phenyl ring. nih.gov Studies on pyridine in different solvents and environments also show shifts in absorption maxima, indicating the sensitivity of the electronic transitions to the local environment. researchgate.netresearchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. This technique would unequivocally establish the relative orientation of the pyridine and tolyl rings. While no crystal structure for this compound is currently reported in the Cambridge Structural Database, analysis of related structures provides expected geometric parameters.

Advanced Electron Microscopy Techniques (e.g., EELS for related materials)

While not a standard technique for the characterization of small organic molecules, advanced electron microscopy techniques like Electron Energy Loss Spectroscopy (EELS) can be applied to materials incorporating such compounds. EELS can provide information about the elemental composition and electronic structure at a very high spatial resolution. For materials containing nitrogen, the N K-edge in the EELS spectrum can reveal information about the local bonding environment of the nitrogen atoms. This would be particularly relevant if this compound were incorporated into polymers or larger supramolecular assemblies.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Ethynyl-6-(m-tolyl)pyridine, DFT calculations would be instrumental in optimizing its three-dimensional geometry, determining its thermodynamic stability, and calculating various electronic properties such as electron density distribution, dipole moment, and electrostatic potential.

In the context of reaction mechanisms, DFT is used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. This allows for the prediction of reaction feasibility, kinetics, and the most likely mechanistic pathways. For instance, in rhodium-catalyzed cycloaddition reactions, a common application for ethynylpyridine derivatives, DFT can help elucidate the step-by-step process of bond formation and breaking.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound would be critical in understanding its reactivity.

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. FMO analysis would predict how this compound would interact with other reagents in reactions such as cycloadditions or nucleophilic/electrophilic substitutions.

Elucidation of Reaction Pathways and Transition States

Building upon DFT calculations, the elucidation of reaction pathways involves tracing the minimum energy path that connects reactants to products. This process involves locating and characterizing transition states, which are the energy maxima along the reaction coordinate. The structure of a transition state provides a snapshot of the bond-forming and bond-breaking processes.

For reactions involving this compound, such as a [2+2+2] cycloaddition, computational chemists would model the interaction of the pyridine (B92270) derivative with a metal catalyst and other reacting partners. By calculating the energies of various possible transition states, they could predict the regioselectivity and stereoselectivity of the reaction, explaining why certain products are formed preferentially.

Theoretical Studies on Non-Covalent Interactions within Molecular Complexes

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the structure and properties of molecular complexes and materials. The tolyl group and the pyridine ring in this compound provide opportunities for such interactions.

Theoretical studies, often employing high-level DFT methods with dispersion corrections or symmetry-adapted perturbation theory (SAPT), can quantify the strength and nature of these non-covalent interactions. This would be important in understanding how molecules of this compound might self-assemble in the solid state or how they might bind to a biological target or a catalyst. Analyzing these weak interactions is key to rationalizing the supramolecular chemistry of the compound.

Synthesis and Exploration of Derivatives and Analogues of 2 Ethynyl 6 M Tolyl Pyridine

Modifications of the Ethynyl (B1212043) Group (e.g., terminal vs. internal alkynes, further functionalization)

The terminal alkyne of the ethynyl group is a versatile functional handle for a variety of chemical transformations. A common strategy for its modification is the Sonogashira cross-coupling reaction, which allows for the introduction of various aryl, heteroaryl, or vinyl substituents, converting the terminal alkyne into an internal alkyne. For instance, the synthesis of 2,6-bis(2-anilinoethynyl)pyridine scaffolds has been achieved through a twofold Sonogashira cross-coupling reaction between 2,6-dibromopyridine and 4-functionalized-2-ethynylanilines. nih.gov This methodology could be adapted to couple 2-ethynyl-6-(m-tolyl)pyridine with a range of aryl halides to generate a library of internal alkynes.

Further functionalization of the ethynyl group can also be envisioned through reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce triazole rings, or through the addition of various reagents across the triple bond. The synthesis of 2,6-bis(4-ethynyl-phenoxy) pyridine (B92270) highlights another modification pathway where the ethynyl group is separated from the pyridine ring by a phenoxy linker. researchgate.net

A notable analogue, 2-methyl-6-(phenylethynyl)-pyridine (MPEP), demonstrates the replacement of the terminal hydrogen with a phenyl group, forming an internal alkyne. nih.gov This substitution significantly impacts the molecule's biological activity, as MPEP is a potent and selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov

| Compound Name | Modification of Ethynyl Group | Synthetic Method |

| 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) | Internal alkyne (phenyl-substituted) | Not detailed in the provided search results. |

| 2,6-bis(2-anilinoethynyl)pyridine derivatives | Internal alkyne (anilino-substituted) | Twofold Sonogashira cross-coupling |

| 2,6-bis(4-ethynyl-phenoxy) pyridine | Terminal alkyne with phenoxy linker | Not detailed in the provided search results. |

Variations in the Tolyl Moiety (e.g., isomeric tolyl groups, substituted aryl groups)

Furthermore, the tolyl group can be replaced with other substituted aryl groups to introduce a wider range of functional diversity. For example, aryl groups bearing electron-donating or electron-withdrawing substituents could be incorporated to modulate the electronic properties of the pyridine ring and the ethynyl group. The synthesis of 4-phenyl-2,6-bis(4-tolyl)pyridine, a Kröhnke-type pyridine, demonstrates the feasibility of incorporating multiple tolyl groups onto a pyridine core, suggesting that similar synthetic strategies could be employed to create analogues of this compound with different aryl substitution patterns. nih.gov

| Compound Name | Variation of Tolyl Moiety | CAS Number | Molecular Formula | Molecular Weight |

| 2-(m-Tolyl)pyridine | meta-tolyl | 6273-03-6 | C12H11N | 169.22 |

| 2-(p-Tolyl)pyridine | para-tolyl | 4467-06-5 | C12H11N | 169.22 |

Derivatization of the Pyridine Core (e.g., additional substituents, fused heterocyclic systems)

Moreover, the pyridine core can be incorporated into larger, fused heterocyclic systems. The synthesis of 2-methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine is an example of how a pyridine derivative can be part of a more complex, fused ring system. crysdotllc.com While the direct fusion of a heterocyclic ring to the this compound core would be a complex synthetic challenge, it represents a potential avenue for creating novel, rigid, and planar molecular architectures.

Recent advances in the nucleophilic dearomatization of pyridines offer another route for extensive modification of the pyridine core. nih.gov Techniques such as catalytic 1,2-hydrosilylation, 1,2-hydroboration, and transfer hydrogenation can convert the aromatic pyridine ring into a saturated piperidine ring, drastically altering the geometry and chemical properties of the parent molecule. nih.gov Applying these methods to this compound could lead to the synthesis of novel saturated heterocyclic structures.

Derivatives based on pyridine-2,6-dicarboxamide scaffolds have also been explored for their chemical and biological properties, indicating that the positions ortho to the nitrogen are amenable to functionalization with amide groups. mdpi.com

| Compound Name | Derivatization of Pyridine Core | Key Feature |

| 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine | Fused heterocyclic system | Benzofuran ring fused to a pyridine |

| Pyridine-2,6-dicarboxamide derivatives | Substitution with carboxamide groups | Amide functionalities at the 2 and 6 positions |

Academic and Research Applications in Advanced Materials Science

Building Block for Complex Molecular Architectures

The presence of a terminal alkyne (ethynyl group) and a synthetically versatile pyridine (B92270) ring makes 2-Ethynyl-6-(m-tolyl)pyridine a candidate as a building block for creating larger, complex molecules. The ethynyl (B1212043) group is particularly useful for carbon-carbon bond-forming reactions like the Sonogashira coupling, which is a powerful method for synthesizing conjugated systems. Pyridine-based structures are frequently used as core components in the design of functional organic molecules and coordination complexes. Compounds with similar structures are often employed in the synthesis of polymers and discrete molecular architectures for various applications.

Precursor for Functional Materials with Tunable Optical and Electronic Properties

Ethynyl-aromatic compounds are known for their unique optical and electronic properties stemming from their conjugated π-systems. The extended π-conjugation in molecules derived from this compound could lead to materials with interesting photophysical behaviors, such as fluorescence. The electronic properties of such materials can often be tuned by modifying substituents on the aromatic rings. For instance, the electron-donating or withdrawing nature of groups on the tolyl ring could influence the HOMO-LUMO energy gap of resulting polymers or macrocycles, thereby altering their absorption and emission spectra. Research on analogous pyridine derivatives shows that their electronic and optical characteristics are key to their potential use in optoelectronics. nih.govacs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethynyl-6-(m-tolyl)pyridine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The Kröhnke pyridine synthesis method under microwave irradiation is a viable route. For example, microwave-assisted reactions (e.g., 80–85°C) can achieve moderate yields (~53%) by enhancing reaction kinetics and reducing side products. Tailoring solvent systems (e.g., chlorinated solvents) and optimizing stoichiometry of reactants (e.g., HMDS as a nitrogen source) are critical. Statistical design-of-experiments (DoE) approaches like Plackett-Burman screening can identify significant variables (e.g., temperature, molar ratios) to maximize yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential for structural confirmation. For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) in space groups like P1 can resolve molecular packing and hydrogen-bonding interactions (e.g., C–H···I motifs). Data refinement using SHELX software ensures accuracy in bond-length and angle measurements .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : Its pyridine core and ethynyl group enable coordination with transition metals (e.g., Co, Mn) in catalysis. Electrospray ionization mass spectrometry (ESI-MS) can monitor ligand-exchange kinetics (e.g., chlorido vs. pyridine ligands). For corrosion inhibition, DFT studies reveal donor-acceptor interactions between the pyridine ring and metal surfaces, validated by electrochemical impedance spectroscopy (EIS) .

Advanced Research Questions

Q. How does this compound interact with metal surfaces at the molecular level, and what computational methods validate these interactions?

- Methodological Answer : Density Functional Theory (DFT) simulations show charge-sharing via the pyridine ring’s π-electrons and ethynyl group’s triple bond, forming stable adsorbate layers on Fe or Cu surfaces. Fukui indices and molecular electrostatic potential (MEP) maps predict reactive sites. Experimental validation involves comparing inhibition efficiencies (from weight-loss tests) with DFT-derived adsorption energies .

Q. What methodologies resolve discrepancies between computational predictions and experimental results for coordination behavior?

- Methodological Answer : Discrepancies in ligand-binding kinetics (e.g., dissociation rates) can arise from solvent effects or competing equilibria. Hybrid QM/MM simulations combined with stopped-flow spectroscopy or time-resolved ESI-MS (e.g., measuring kMS values) reconcile differences. For example, Mn complexes exhibit faster dissociation than Co, requiring isotopic labelling to track transient intermediates .

Q. How can response surface methodology (RSM) optimize functionalization of this compound for targeted applications?

- Methodological Answer : Box-Behnken RSM designs optimize variables like sulfation reagent ratios (e.g., SO3:pyridine) or reaction time/temperature. For antiviral derivatives, substituent effects at C4/C6 positions are modeled via SAR studies, with cytotoxicity assessed via MTT assays. RSM-generated predictive models guide synthesis of derivatives with enhanced bioactivity .

Q. What kinetic models explain ligand-exchange dynamics in coordination complexes involving this compound?

- Methodological Answer : Pseudo-first-order kinetics (e.g., kobs = k1[pyridine]) model axial ligand displacement. ESI-MS tracks isotopic exchange (e.g., pyridine-D5) in real-time, while Eyring plots determine activation parameters (ΔH‡, ΔS‡). For Mn complexes, fast dissociation (>0.5 s⁻¹) limits accuracy, necessitating stopped-flow or cryogenic trapping .

Q. How do structural modifications (e.g., substituent effects) influence the electronic properties and reactivity of this compound?

- Methodological Answer : Hammett constants (σ) quantify electron-withdrawing/donating effects of substituents (e.g., m-tolyl vs. phenyl). UV-Vis spectroscopy and cyclic voltammetry (CV) measure shifts in absorption maxima and redox potentials. Comparative DFT studies (e.g., HOMO-LUMO gaps) predict reactivity trends, validated by nucleophilic aromatic substitution yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.